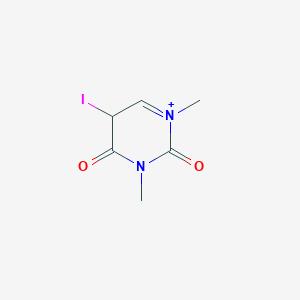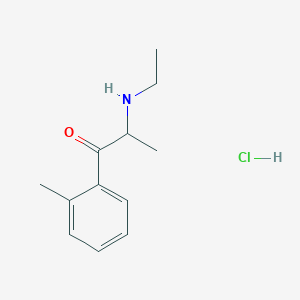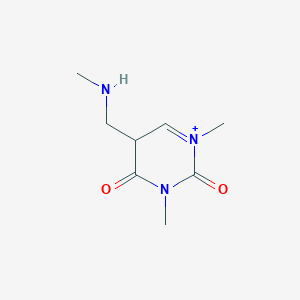
4-Amino-6-fluoropiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-fluoropiperidin-2-one is a fluorinated piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-fluoropiperidin-2-one typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidin-2-one with fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-fluoropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at the amino or fluorine positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, which can be further utilized in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
4-Amino-6-fluoropiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of 4-Amino-6-fluoropiperidin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-fluoropiperidine
- 6-Fluoropiperidin-2-one
- 4-Amino-6-chloropiperidin-2-one
Uniqueness
4-Amino-6-fluoropiperidin-2-one is unique due to the presence of both an amino group and a fluorine atom on the piperidine ring. This combination enhances its reactivity and potential biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C5H9FN2O |
|---|---|
Peso molecular |
132.14 g/mol |
Nombre IUPAC |
4-amino-6-fluoropiperidin-2-one |
InChI |
InChI=1S/C5H9FN2O/c6-4-1-3(7)2-5(9)8-4/h3-4H,1-2,7H2,(H,8,9) |
Clave InChI |
PVVQIZSDXHZCGC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)NC1F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)

![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)


![2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12357253.png)


![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357258.png)
![tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357263.png)

